7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one
Description
7-[2-(4-Bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 4-butyl substituent at position 4, an 8-methyl group, and a 2-(4-bromophenyl)-2-oxoethoxy moiety at position 5. Its molecular formula is C₂₁H₁₉BrO₄, with a molecular weight of 415.28 g/mol (CAS No. 433249-22-0) .
Properties
Molecular Formula |
C22H21BrO4 |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methylchromen-2-one |
InChI |
InChI=1S/C22H21BrO4/c1-3-4-5-16-12-21(25)27-22-14(2)20(11-10-18(16)22)26-13-19(24)15-6-8-17(23)9-7-15/h6-12H,3-5,13H2,1-2H3 |
InChI Key |
IYVUKTLHBLIAEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenylacetic acid and 4-butyl-8-methyl-2H-chromen-2-one.
Esterification: The 4-bromophenylacetic acid is esterified with an appropriate alcohol to form the corresponding ester.
Condensation Reaction: The ester is then subjected to a condensation reaction with 4-butyl-8-methyl-2H-chromen-2-one in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one and related coumarin derivatives are summarized below, focusing on substituent effects, synthesis, and physicochemical properties.
Structural Analogues and Substituent Effects
Table 1: Key Structural Comparisons
Physicochemical and Spectral Properties
Table 2: Spectral Data Comparison
- Bromine vs. Chlorine/Iodine : Bromine’s higher atomic weight and polarizability may enhance lipophilicity and intermolecular interactions (e.g., halogen bonding) compared to chlorine or iodine analogues .
- Methoxy Groups : Methoxy-substituted coumarins (e.g., ) exhibit upfield-shifted aromatic protons due to electron-donating effects, contrasting with bromine’s downfield influence.
Biological Activity
7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one, a derivative of coumarin, has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article synthesizes existing literature on the compound's biological activity, focusing on its cytotoxic effects, structure-activity relationships (SAR), and therapeutic potential.
Chemical Structure and Properties
The compound features a coumarin backbone with a bromophenyl substituent and an ethoxy group, which are significant for its biological activity. The presence of the bromine atom is particularly noteworthy as it has been associated with enhanced potency in various derivatives.
Cytotoxic Activity
Recent studies have shown that compounds similar to 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one exhibit significant cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated IC50 values ranging from 29 nM to over 900 nM against several cancer cell lines. Notably, derivatives with a 4-bromophenyl moiety showed enhanced activity compared to their counterparts lacking this group .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one | NUGC | 29 |
| Similar Derivative | DLDI | 60 |
| Similar Derivative | HEPG2 | 174 |
| Similar Derivative | MCF | 288 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups significantly influences the compound's cytotoxicity:
- Bromine Substituent : The incorporation of bromine enhances the compound's interaction with biological targets, leading to increased potency.
- Ethoxy Group : This group is essential for maintaining solubility and bioavailability.
- Butyl and Methyl Groups : These alkyl substituents contribute to hydrophobic interactions, potentially improving cellular uptake.
Anti-inflammatory Activity
In addition to its cytotoxic properties, the compound has shown promise in anti-inflammatory applications. Studies indicated that related compounds effectively inhibited COX-2 enzyme activity, which is crucial in inflammatory pathways:
- Comparative Analysis : Some derivatives exhibited better COX-2 inhibition than celecoxib, a standard anti-inflammatory drug, with IC50 values as low as 0.019 μM .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study involving various derivatives highlighted that those containing the 4-bromophenyl moiety showed superior cytotoxic effects against multiple cancer types. The most potent derivative achieved an IC50 of 32 nM against DLDI cells .
- Anti-inflammatory Studies : Another investigation into related compounds demonstrated significant reductions in edema in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
